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Compound of Interest

Compound Name:
2,6-Dibromo-4-isopropylbenzoic

acid

Cat. No.: B6287577 Get Quote

Disclaimer: Extensive research for "2,6-Dibromo-4-isopropylbenzoic acid" has revealed a

significant scarcity of specific experimental data in publicly accessible scientific literature and

databases. Consequently, this guide provides a comprehensive overview based on available

information for structurally related compounds, alongside theoretical insights into its molecular

structure, potential synthesis, and speculative characteristics. This document is intended for

researchers, scientists, and drug development professionals, offering a foundational

understanding where direct experimental evidence is currently lacking.

Molecular Structure and Properties
The molecular structure of 2,6-Dibromo-4-isopropylbenzoic acid consists of a benzene ring

substituted with a carboxylic acid group, an isopropyl group at position 4, and two bromine

atoms at positions 2 and 6.

Chemical Identifiers:

CAS Number: 2484889-02-1

Molecular Formula: C₁₀H₁₀Br₂O₂

Molecular Weight: 321.99 g/mol
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The presence of two bulky bromine atoms ortho to the carboxylic acid group is expected to

cause significant steric hindrance. This will likely force the carboxylic acid group to twist out of

the plane of the benzene ring, impacting its electronic properties and intermolecular

interactions.

Comparative Physicochemical Data
To provide context, the following table summarizes key physicochemical properties of the

parent compound, 4-isopropylbenzoic acid, and the mono-brominated analogue, 2-bromo-4-

isopropylbenzoic acid. These values are derived from computational predictions and

experimental data where available.

Property
4-Isopropylbenzoic
acid

2-Bromo-4-
isopropylbenzoic
acid

2,6-Dibromo-4-
isopropylbenzoic
acid (Predicted)

Molecular Formula C₁₀H₁₂O₂ C₁₀H₁₁BrO₂ C₁₀H₁₀Br₂O₂

Molecular Weight (

g/mol )
164.20 243.10 321.99

CAS Number 536-66-3 51605-88-0 2484889-02-1

LogP (Predicted) ~3.4 ~4.2 Higher than 4.2

pKa (Predicted) ~4.3 Lower than 4.3
Lower than 2-bromo

analogue

Proposed Synthesis
While a specific, experimentally validated protocol for the synthesis of 2,6-Dibromo-4-
isopropylbenzoic acid is not readily available, a plausible synthetic route can be proposed

based on established organic chemistry principles, specifically the electrophilic aromatic

substitution (bromination) of benzoic acid derivatives.

Retrosynthetic Analysis
A logical approach involves the direct bromination of 4-isopropylbenzoic acid. The carboxylic

acid group is a deactivating meta-director, while the isopropyl group is an activating ortho-,
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para-director. The directing effects of these two groups are conflicting. However, under forcing

conditions with a suitable brominating agent and catalyst, di-bromination at the positions ortho

to the carboxylic acid can likely be achieved.

Proposed Experimental Protocol
Reaction: Bromination of 4-isopropylbenzoic acid.

Reagents and Materials:

4-isopropylbenzoic acid

Liquid bromine (Br₂)

Iron(III) bromide (FeBr₃) as a Lewis acid catalyst

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

Aqueous solution of sodium thiosulfate (Na₂S₂O₃)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for reflux and workup

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-

isopropylbenzoic acid in the chosen inert solvent.

Add a catalytic amount of iron(III) bromide to the solution.

From the dropping funnel, add a stoichiometric excess (at least 2 equivalents) of liquid

bromine dropwise to the reaction mixture at room temperature with constant stirring.

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction

progress using an appropriate technique (e.g., Thin Layer Chromatography).

Upon completion, cool the reaction mixture to room temperature and quench the excess

bromine by adding an aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization or column chromatography to yield 2,6-
Dibromo-4-isopropylbenzoic acid.

Note: This is a generalized, theoretical protocol. Optimization of reaction conditions

(temperature, reaction time, stoichiometry of reagents) would be necessary to achieve a good

yield and purity.

Synthesis Workflow Diagram

Starting Material Reagents

Reaction & Workup

Final Product

4-Isopropylbenzoic acid

Electrophilic Aromatic Substitution
(Bromination under reflux)

Bromine (Br₂) FeBr₃ (catalyst) Inert Solvent (e.g., CH₂Cl₂)

Quenching, Extraction, Drying

Recrystallization or
Column Chromatography

2,6-Dibromo-4-isopropylbenzoic acid
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Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2,6-Dibromo-4-isopropylbenzoic acid.

Spectroscopic Characterization (Predicted)
While no experimental spectra for 2,6-Dibromo-4-isopropylbenzoic acid have been found, its

expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region,

typically between 10-13 ppm.

Aromatic Protons: Due to the symmetrical substitution pattern, the two aromatic protons at

positions 3 and 5 are chemically equivalent and will appear as a singlet. The exact chemical

shift would be influenced by the electron-withdrawing effects of the bromine and carboxylic

acid groups and the electron-donating effect of the isopropyl group.

Isopropyl Group Protons:

Methine Proton (-CH): A septet (or multiplet) would be expected.

Methyl Protons (-CH₃): A doublet would be expected due to coupling with the methine

proton.

¹³C NMR Spectroscopy
Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with the

carbons attached to the bromine atoms being significantly shifted.

Isopropyl Group Carbons: Two signals corresponding to the methine and methyl carbons.

Mass Spectrometry
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Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio

for M⁺, M⁺+2, M⁺+4) would be the most definitive feature. The nominal molecular weight is

322.

Fragmentation Pattern: Common fragmentation pathways would likely include the loss of the

carboxylic acid group (-COOH), the isopropyl group (-CH(CH₃)₂), and bromine atoms (-Br).

Potential Biological Activity and Applications in
Drug Development
There is no specific biological activity reported for 2,6-Dibromo-4-isopropylbenzoic acid.

However, the broader class of halogenated benzoic acids has been explored for various

therapeutic applications.

Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit

antimicrobial properties. The lipophilicity conferred by the bromine and isopropyl groups may

facilitate membrane disruption in microorganisms.

Enzyme Inhibition: Benzoic acid derivatives can act as inhibitors for various enzymes. For

instance, some have been shown to inhibit tyrosinase. The specific substitution pattern of

2,6-Dibromo-4-isopropylbenzoic acid would determine its binding affinity and selectivity for

different enzyme active sites.

Modulation of Signaling Pathways: While no specific pathways have been identified for this

molecule, related benzoic acid derivatives have been shown to modulate pathways involved

in inflammation and cellular proliferation. Further research would be needed to investigate if

2,6-Dibromo-4-isopropylbenzoic acid has any effect on pathways such as NF-κB or MAPK

signaling.

Given the lack of data, any potential application in drug development is purely speculative at

this stage and would require extensive screening and in vitro/in vivo studies.

Conclusion
2,6-Dibromo-4-isopropylbenzoic acid is a chemical entity for which detailed experimental

data is not currently available in the public domain. This guide has provided a theoretical
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framework for its structure, potential synthesis, and predicted spectroscopic and biological

properties based on the analysis of structurally similar compounds. The information presented

here serves as a starting point for researchers interested in the synthesis and characterization

of this molecule and its potential applications in medicinal chemistry and materials science.

Further experimental investigation is necessary to validate these theoretical predictions and to

fully elucidate the chemical and biological profile of 2,6-Dibromo-4-isopropylbenzoic acid.

To cite this document: BenchChem. [In-depth Technical Guide: 2,6-Dibromo-4-
isopropylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6287577#molecular-structure-of-2-6-dibromo-4-
isopropylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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